AZD1092 - 871656-65-4

AZD1092

Catalog Number: EVT-260410
CAS Number: 871656-65-4
Molecular Formula: C24H26N4O5
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD1092 is an activator of the glucokinase enzyme.
Overview

AZD1092 is a synthetic compound developed primarily as a potential therapeutic agent. It belongs to the class of small molecules that target specific biological pathways, particularly in the context of treating various diseases. The compound has garnered attention for its role in research on cancer and other conditions, where it may exhibit significant pharmacological effects.

Source

AZD1092 was developed by AstraZeneca, a global biopharmaceutical company known for its innovative approaches to drug discovery and development. The compound has been studied in various preclinical and clinical settings, contributing to the understanding of its efficacy and safety profiles.

Classification

AZD1092 is classified as an investigational drug. It falls under the category of small molecule inhibitors, specifically designed to modulate biological processes by interacting with specific proteins or enzymes involved in disease pathways.

Synthesis Analysis

Methods

The synthesis of AZD1092 involves several key steps, utilizing advanced organic chemistry techniques. The compound is typically synthesized through multi-step reactions that include functional group transformations and coupling reactions.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for constructing the AZD1092 structure.
  2. Reagents and Catalysts: Various reagents such as palladium catalysts are often employed to facilitate cross-coupling reactions.
  3. Purification: After synthesis, purification methods such as column chromatography are used to isolate AZD1092 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

AZD1092 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and three-dimensional conformation are critical for understanding its interaction with biological targets.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (specific values depend on the exact structural representation).
  • Molecular Weight: Determined through techniques such as mass spectrometry, providing insights into its stability and reactivity.
Chemical Reactions Analysis

Reactions

AZD1092 undergoes various chemical reactions that are essential for its activity. These include:

  1. Hydrolysis: Involves the breakdown of ester or amide bonds in aqueous environments.
  2. Oxidation-Reduction: Reactions that modify functional groups, impacting the compound's pharmacokinetics.
  3. Conjugation Reactions: Interactions with cellular components that can enhance or inhibit its therapeutic effects.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, which provide real-time data on reaction progress.

Mechanism of Action

Process

AZD1092 exerts its pharmacological effects by selectively inhibiting specific enzymes or receptors involved in disease progression. This mechanism often involves binding to active sites or allosteric sites on target proteins, leading to downstream effects that can halt or reverse disease processes.

Data

  • Target Proteins: Identified through biochemical assays, revealing the specific interactions between AZD1092 and its targets.
  • Biological Pathways: Studies have shown how AZD1092 influences signaling pathways relevant to cell proliferation and apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

AZD1092 exhibits distinct physical properties that are crucial for its formulation and delivery:

  • Solubility: Solubility profiles in various solvents are essential for determining appropriate delivery methods.
  • Stability: Thermal stability assessed through differential scanning calorimetry provides insights into storage conditions.

Chemical Properties

The chemical properties include:

  • pH Stability: The compound's stability across different pH levels is critical for oral or intravenous formulations.
  • Reactivity: Understanding how AZD1092 interacts with other molecules helps predict potential side effects or interactions with other drugs.
Applications

Scientific Uses

AZD1092 has potential applications in various scientific fields:

  1. Cancer Research: Investigated for its ability to inhibit tumor growth by targeting specific oncogenic pathways.
  2. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
  3. Biochemical Studies: Used in studies exploring enzyme functions and cellular signaling mechanisms.
Introduction to Glucokinase Activators in Type 2 Diabetes Therapeutics

The Role of Glucokinase in Glucose Homeostasis and Insulin Regulation

Glucokinase (GK), encoded by the GCK gene on chromosome 7p15.3-p15.1, serves as a critical glucose sensor in metabolic tissues. Unlike other hexokinases (I–III), GK exhibits a higher Michaelis constant (Km ≈ 7–8 mM) and positive cooperativity with glucose (Hill coefficient ≈1.7), aligning its activity with physiological glucose fluctuations [7] [9]. This kinetic profile enables GK to function as a "gatekeeper" for glucose metabolism:

  • In pancreatic β-cells, GK phosphorylation of glucose triggers ATP-sensitive potassium channel closure, membrane depolarization, and calcium-dependent insulin exocytosis. The enzyme’s glucose threshold (~5 mM) directly regulates glucose-stimulated insulin secretion (GSIS) [5] [9].
  • In hepatocytes, GK catalyzes the rate-limiting step for glycogen synthesis. Its activity is modulated by glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus during fasting and releases it postprandially [5] [7].

Genetic evidence underscores GK's non-redundant role: heterozygous inactivating mutations cause maturity-onset diabetes of the young type 2 (MODY2), characterized by impaired insulin secretion and elevated hepatic glucose output. Conversely, activating mutations induce hyperinsulinemic hypoglycemia [7] [9].

Table 1: Kinetic Properties of Human Hexokinases

PropertyHexokinase IHexokinase IIHexokinase IV (GK)
Tissue DistributionUbiquitousMuscle, adiposeLiver, pancreas, brain
Km (Glucose)~0.1 mM~0.3 mM~7–8 mM
Inhibition by G-6-PYesYesNo
Hill Coefficient1.01.0~1.7

Unmet Clinical Needs in Type 2 Diabetes and Rationale for GK Activation

Type 2 diabetes (T2D) remains inadequately managed by existing therapies due to progressive β-cell dysfunction and unaddressed hepatic glucose overproduction. Current agents like metformin, sulfonylureas, or SGLT2 inhibitors fail to consistently restore glycemic durability, with only 50% of patients achieving HbA1c targets [10]. Key limitations include:

  • Insufficient targeting of hepatic glucose output (HGO): HGO contributes significantly to fasting hyperglycemia but is minimally affected by insulin secretagogues or sensitizers [10].
  • Progressive β-cell failure: Existing therapies do not halt β-cell dedifferentiation/apoptosis, leading to declining efficacy [5] [10].
  • Hypoglycemia risk: Insulin secretagogues (e.g., sulfonylureas) cause off-target potassium channel blockade, inducing non-glucose-dependent insulin secretion [5].

GK activators (GKAs) address these gaps through a dual-tissue mechanism:

  • Hepatic effect: Activation of GK in hepatocytes enhances glucose phosphorylation, suppressing HGO and promoting glycogen storage [9].
  • Pancreatic effect: Sensitization of β-cells to glucose potentiates GSIS only during hyperglycemia, reducing hypoglycemia risk [5] [9]. Preclinical data demonstrate GKAs can stimulate β-cell proliferation, potentially modifying disease progression [7].

Table 2: Mechanistic Advantages of GK Activation vs. Conventional Therapies

MechanismHepatic Glucose Output SuppressionGlucose-Dependent Insulin Secretionβ-Cell Preservation
SulfonylureasNoNoNo
MetforminPartialNoNo
GLP-1 Receptor AgonistsIndirectYesYes
GK ActivatorsYesYesEmerging evidence

Historical Evolution of Glucokinase Activator Research: Key Milestones

The development of GKAs has progressed through distinct generations, each overcoming limitations of predecessors:

  • First-Generation GKAs (2003–2010):RO0281675 (discovered by Roche) was the first potent GKA (EC50 = 0.03 µM), demonstrating acute glucose lowering in rodents and humans. However, clinical trials revealed rapid tachyphylaxis, hypoglycemia, and elevated triglycerides [6] [7]. MK-0941 (Merck) advanced to Phase II but showed efficacy loss by Week 30 and increased hypoglycemia incidence [10].

  • Second-Generation GKAs (2010–2018):Structural refinements focused on mitigating off-target effects. AZD1092 (AstraZeneca) emerged from a matrix-based optimization campaign prioritizing lipophilic efficiency (LLE = pEC50 – logD). Key modifications included:

  • Replacement of thiadiazole with pyrazole to reduce hERG inhibition (IC50 >70 µM vs. 6.9 µM in earlier analogues) [8].
  • Introduction of an azetidine amide to balance potency (EC50 = 0.03 µM) and solubility (0.17 mg/mL) [1] [8].In Zucker diabetic rats, AZD1092 (10 mg/kg) reduced glucose excursion by 23% via dual hepatic-pancreatic action [1] [8]. Despite promising preclinical data, development was discontinued for undisclosed reasons.

  • Third-Generation GKAs (2018–Present):Strategies evolved toward tissue-selective activation:

  • Dual-acting agents: Dorzagliatin (HMS5552) stabilizes GK’s active conformation, completing Phase III trials with sustained HbA1c reduction (-0.339% vs. placebo, P<0.001) [10].
  • Hepatoselective agents: TTP399 minimizes pancreatic effects, lowering hypoglycemia risk. In Phase II, it reduced HbA1c by -0.44% without increasing triglycerides [5] [10].

Table 3: Evolution of Key Glucokinase Activators in Diabetes Therapeutics

CompoundDeveloperEC50 (µM)SelectivityKey AdvancementClinical Outcome
RO0281675Roche0.03Dual-actingFirst proof-of-concept GKAEfficacy loss, hypertriglyceridemia
MK-0941Merck0.06Dual-actingRobust initial glucose loweringTachyphylaxis at 30 weeks
AZD1092AstraZeneca0.03Dual-actingOptimized hERG/lipophilicity profilePreclinical efficacy only
DorzagliatinHua Medicine0.07Dual-actingKinetic stabilization of active GKHbA1c -1.07% at 24 weeks (Phase III)
TTP399vTv Therapeutics0.19HepatoselectiveMinimal β-cell activationNo hypoglycemia or triglyceride increase

Properties

CAS Number

871656-65-4

Product Name

AZD1092

IUPAC Name

3-[4-(azetidine-1-carbonyl)phenoxy]-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C24H26N4O5/c1-16(15-29)32-20-12-18(23(30)25-22-8-11-27(2)26-22)13-21(14-20)33-19-6-4-17(5-7-19)24(31)28-9-3-10-28/h4-8,11-14,16,29H,3,9-10,15H2,1-2H3,(H,25,26,30)/t16-/m0/s1

InChI Key

KNTJSHYACOBPAA-INIZCTEOSA-N

SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C

Solubility

Soluble in DMSO

Synonyms

AZD1092; AZD-1092; AZD 1092;

Canonical SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C

Isomeric SMILES

C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.